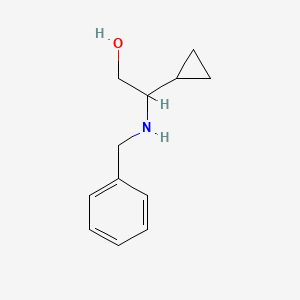

2-(Benzylamino)-2-cyclopropylethan-1-ol

Descripción general

Descripción

2-(Benzylamino)-2-cyclopropylethan-1-ol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzylamines can interact with various biological targets depending on their specific structure. For example, some benzylamines are known to interact with tubulin, a protein that plays a crucial role in cell division .

Mode of Action

The mode of action of benzylamines can vary widely. Some benzylamines can act as inhibitors, blocking the function of their target proteins. Others might act as agonists, enhancing the function of their targets .

Biochemical Pathways

Benzylamines can be involved in various biochemical pathways. For instance, they can participate in reactions involving free radicals, nucleophilic substitution, and oxidation .

Result of Action

The result of a benzylamine’s action can depend on its specific target and mode of action. For example, if a benzylamine acts as an inhibitor of a protein involved in cell division, it might result in the arrest of cell division .

Action Environment

The action, efficacy, and stability of benzylamines can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the benzylamine .

Análisis Bioquímico

Biochemical Properties

2-(Benzylamino)-2-cyclopropylethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of certain enzymes, such as tyrosinase, which is involved in melanin production . The compound’s interaction with tyrosinase is competitive, indicating that it binds to the enzyme’s active site, preventing the substrate from binding . Additionally, this compound may interact with antioxidant proteins, contributing to its potential therapeutic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in melanoma cells, the compound inhibits melanin production by reducing the activity of tyrosinase and downregulating the expression of melanogenesis-associated proteins . This suggests that this compound can alter gene expression and impact cellular metabolism, potentially making it useful in treating hyperpigmentation disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of tyrosinase, binding to the enzyme’s active site and preventing substrate access . This inhibition leads to a decrease in melanin production. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress within cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its application in research and therapy. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in cell culture models has demonstrated sustained inhibitory effects on tyrosinase activity and melanin production, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit tyrosinase activity and reduce melanin production without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes facilitate the compound’s excretion from the body and may influence its pharmacokinetics and bioavailability . Understanding these pathways is essential for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound may utilize amino acid transporters to cross cellular membranes and reach its target sites . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects . These transport mechanisms are critical for the compound’s efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, mitochondria, or endoplasmic reticulum, where it interacts with enzymes and other biomolecules . This localization is essential for its role in modulating cellular processes and achieving therapeutic effects.

Actividad Biológica

2-(Benzylamino)-2-cyclopropylethan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N, and it features a benzylamino group attached to a cyclopropyl moiety. This structure contributes to its chiral properties, which are critical in pharmacodynamics and drug design.

Key Structural Features:

- Benzylamino Group: Enhances lipophilicity and potential receptor interactions.

- Cyclopropyl Moiety: Provides unique steric properties that can influence biological activity.

Pharmacological Potential

Research indicates that this compound exhibits activity as a GPCR (G-protein coupled receptor) agonist. GPCRs play essential roles in various physiological processes, making them significant targets in drug development. This compound has been investigated for its potential applications in treating obesity and diabetes by modulating GPCR activity .

Table 1: Summary of Biological Activities

The mechanism of action for this compound involves its interaction with specific receptors. For instance, docking studies have suggested that similar compounds bind to the podophyllotoxin pocket of gamma tubulin, which may underlie their anticancer properties . Furthermore, the compound's ability to act as a GPCR agonist suggests it may influence various signaling pathways related to metabolism and appetite regulation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Benzylamine: Reacting benzyl chloride with ammonia.

- Cyclopropanation: Utilizing cyclopropanation techniques to introduce the cyclopropyl group.

- Final Hydroxylation: Converting the intermediate into the final alcohol product through reduction methods.

Study on Anticancer Activity

A study explored the anticancer properties of this compound using cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against various cancer types, suggesting its potential as a lead compound for further development .

Research on Metabolic Regulation

Another investigation focused on the compound's role as a GPCR agonist in metabolic regulation. The findings demonstrated that treatment with this compound led to reduced food intake and weight loss in animal models, highlighting its therapeutic potential for obesity management .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- IUPAC Name : 2-(benzylamino)-2-cyclopropylethanol

The compound's structure allows for diverse chemical transformations, making it a versatile candidate for research and development in pharmaceuticals. Its chiral center contributes to its stereochemical properties, which are essential in drug design and efficacy.

Pharmaceutical Development

The primary application of 2-(Benzylamino)-2-cyclopropylethan-1-ol lies in its potential as a pharmaceutical agent. The compound has been studied for its biological activities, particularly in the context of:

- Antidepressant Activity : Preliminary studies suggest that compounds with similar structural features may exhibit effects on neurotransmitter systems, indicating potential antidepressant properties.

- Analgesic Properties : Given its amine functional group, this compound could be explored for pain relief applications, potentially acting on pain pathways.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to participate in electrophilic aromatic substitution reactions enhances its utility in creating derivatives with enhanced biological activity.

Biochemical Studies

Interaction studies focusing on this compound are crucial for understanding its pharmacodynamics and pharmacokinetics. Research often involves:

- Binding Studies : Investigating how the compound interacts with specific biological targets can provide insights into its mechanism of action.

- Metabolic Profiling : Understanding how the body metabolizes this compound can inform dosing regimens and therapeutic applications.

Comparative Analysis with Structural Analogues

Several compounds share structural similarities with this compound, each exhibiting unique properties that may influence their biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Phenylamino)-2-cyclopropylethan-1-ol | Similar amine group | Phenyl substitution may alter biological activity |

| 3-(Benzylamino)-3-cyclobutylethan-1-ol | Cyclobutyl instead of cyclopropyl | Different ring size affects reactivity |

| 4-(Benzylamino)-4-cyclohexylethan-1-ol | Cyclohexyl moiety | Larger ring may impact steric hindrance |

This table illustrates how variations in structure can lead to different pharmacological profiles, emphasizing the importance of structural modifications in drug development.

Propiedades

IUPAC Name |

2-(benzylamino)-2-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-9-12(11-6-7-11)13-8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDKMEPDTJSHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776315-65-2 | |

| Record name | 2-(benzylamino)-2-cyclopropylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.